Cas no 868974-02-1 (N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide)

N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
- AKOS024613173
- SMR000237012
- HMS2519J17
- SR-01000016404-1
- N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
- N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- F1838-1303
- 868974-02-1
- SR-01000016404
- MLS000724859
- CHEMBL1873561
- N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- Butanamide, N-[5-[[2-[(2-furanylmethyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methyl-
-
- Inchi: 1S/C14H18N4O3S2/c1-9(2)6-11(19)16-13-17-18-14(23-13)22-8-12(20)15-7-10-4-3-5-21-10/h3-5,9H,6-8H2,1-2H3,(H,15,20)(H,16,17,19)
- InChI Key: JRQPIFKIXMGYAN-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCC(NCC2=CC=CO2)=O)S1)(=O)CC(C)C
Computed Properties
- Exact Mass: 354.08203280g/mol
- Monoisotopic Mass: 354.08203280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 151Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- pka: 9.20±0.50(Predicted)
N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-1303-10μmol |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-40mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-30mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-5mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-20mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-2μmol |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-3mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-5μmol |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-4mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1838-1303-2mg |
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide |
868974-02-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide Related Literature
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
Additional information on N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide (CAS No. 868974-02-1): A Comprehensive Overview
The compound N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide (CAS No. 868974-02-1) is a specialized organic molecule that has garnered significant interest in the field of medicinal chemistry and pharmaceutical research. This thiadiazole derivative exhibits unique structural features, including a furan-2-ylmethylcarbamoyl group and a 3-methylbutanamide moiety, which contribute to its potential biological activities. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of novel therapeutic agents.
One of the key structural attributes of N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is its 1,3,4-thiadiazole core, a heterocyclic ring known for its diverse pharmacological properties. The presence of the sulfanyl linker and the furan-2-ylmethyl group enhances the molecule's ability to interact with biological targets, making it a promising candidate for further study. Recent advancements in synthetic chemistry have enabled more efficient production of this compound, facilitating its use in high-throughput screening and molecular modeling.
In the context of current research trends, N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is being investigated for its potential role in addressing unmet medical needs. For instance, its structural similarity to other bioactive thiadiazole derivatives suggests possible applications in antimicrobial, anti-inflammatory, and anticancer therapies. Scientists are particularly interested in its mechanism of action, which may involve modulation of enzyme activity or interference with cellular signaling pathways.
The synthesis of N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide typically involves multi-step organic reactions, including the formation of the 1,3,4-thiadiazole ring and subsequent functionalization with the furan-2-ylmethylcarbamoyl group. Optimizing these synthetic routes is a focal point for chemists aiming to improve yield and purity. Additionally, the compound's stability under various conditions is being studied to ensure its suitability for pharmaceutical formulations.
From a commercial perspective, the demand for N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is expected to grow as its therapeutic potential becomes more evident. Pharmaceutical companies and research institutions are actively seeking high-quality batches of this compound for preclinical and clinical studies. Suppliers specializing in fine chemicals and custom synthesis are responding to this demand by offering tailored solutions for its production and purification.
In summary, N-{5-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}-3-methylbutanamide (CAS No. 868974-02-1) represents a fascinating area of research with broad implications for drug development. Its unique structure and potential biological activities make it a compound of significant interest to the scientific community. As research progresses, this molecule may pave the way for innovative treatments in various therapeutic areas.
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